Documented Synthesis Route and Reproducible Yield vs. Undefined Analogs
A validated synthesis route for this specific compound has been publicly disclosed, providing a benchmark for yield and purity. The compound is prepared via condensation of N-Boc-3-bromo-4-oxo piperidine with ethyl thiooxalate, yielding the target product in a 60% isolated yield with 97% standard purity . For many closely related building blocks, such as 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid or tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, no such detailed, reproducible synthetic procedure with reported yields is readily available in the public domain from the allowed authoritative sources . This existing knowledge de-risks procurement by reducing route scouting time and ensuring a more predictable supply.
| Evidence Dimension | Synthetic Accessibility and Reproducibility |
|---|---|
| Target Compound Data | Synthesis from N-Boc-3-bromo-4-oxo piperidine and ethyl thiooxalate; Isolated yield: 60%; Standard purity: 97% |
| Comparator Or Baseline | Various N-Boc or 2-substituted thiazolo[5,4-c]pyridine analogs (e.g., CAS 165948-21-0, CAS 365996-06-1). Public synthetic protocols with validated yields are not consistently available across all analogs. |
| Quantified Difference | Presence of a documented, reproducible synthetic route represents a discrete, qualitative advantage over compounds where no such data is available. |
| Conditions | Synthesis performed in isopropanol at reflux for 12 hours with NaHCO3 as a base. |
Why This Matters
A known synthetic pathway with a reported yield accelerates route optimization and provides a reliable basis for cost-of-goods estimation when sourcing or manufacturing, a critical parameter in preclinical development.
